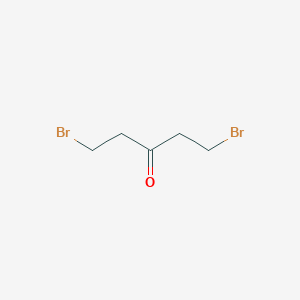

1,5-Dibromopentan-3-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dibromopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWRMAONKJMECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456679 | |

| Record name | 1,5-dibromopentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140200-76-6 | |

| Record name | 1,5-dibromopentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Ketones in Organic Synthesis

Halogenated ketones, particularly α-halo ketones, are a cornerstone of organic synthesis due to their enhanced reactivity, which allows for the creation of more complex molecules. fiveable.me The presence of a halogen atom adjacent to a carbonyl group creates two electrophilic sites within the molecule: the α-carbon and the carbonyl carbon. wikipedia.org This dual reactivity makes α-halo ketones valuable precursors for a wide array of chemical transformations. wikipedia.orgresearchgate.net

The α-halogenation of ketones is a fundamental reaction that introduces a halogen atom at the position alpha to the carbonyl group. fiveable.mewikipedia.org This process is significant as it transforms simple carbonyl compounds into more versatile intermediates. fiveable.me 1,5-Dibromopentan-3-one is a prime example of a di-halogenated ketone, where bromine atoms are positioned at the α- and α'- positions relative to the central ketone. This symmetrical arrangement of reactive sites makes it an exceptionally useful bifunctional reagent.

The reactivity of this compound allows it to participate in various reactions, including:

Substitution Reactions: The bromine atoms can be readily displaced by a wide range of nucleophiles.

Reduction Reactions: The ketone group can be reduced to a secondary alcohol, forming 1,5-dibromopentan-3-ol. bldpharm.com

Cyclization Reactions: Its bifunctional nature is exploited in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. researchgate.net

Significance in the Development of Advanced Synthetic Methodologies

The unique structure of 1,5-Dibromopentan-3-one has made it a key component in the development of novel and advanced synthetic strategies. Its ability to act as a bis-electrophile has been instrumental in the construction of complex molecular frameworks, most notably spirocyclic heterocycles. nih.gov Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in natural products and pharmaceutical agents. nih.gov

In one notable synthetic approach, a protected form of this compound is used in double alkylation reactions with nitrile partners to generate intermediates that can be further transformed into spirotetrahydrofurans. nih.gov This methodology highlights the compound's utility in creating intricate three-dimensional structures.

Furthermore, research involving related dibromoalkanes has focused on developing greener and more efficient synthetic methods. For instance, studies on the reactions of 1,5-dibromopentane (B145557) have explored the use of catalytic systems with lithium metal to improve cyclization efficiency and reduce chemical waste. nih.gov These advancements in reaction conditions and catalyst use, while studied with the related alkane, pave the way for more sustainable applications of this compound in synthesis. The synthesis of the compound itself has been optimized, with one method involving the treatment of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide, achieving a 77% yield. ambeed.com

Applications of 1,5 Dibromopentan 3 One in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

1,5-Dibromopentan-3-one serves as a key intermediate in the synthesis of various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry due to their diverse biological activities . The compound's dual reactivity—the ketone's susceptibility to nucleophilic addition and the bromoalkyl chains' susceptibility to nucleophilic substitution—enables the formation of diverse ring systems.

Research has highlighted the utility of this compound as a foundational component in the synthesis of complex spirocyclic compounds . Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. The reaction of this compound with binucleophilic reagents can lead to the formation of these intricate systems. For instance, reaction with a primary amine could first lead to the formation of an enamine or imine, followed by intramolecular cyclization via nucleophilic attack of the nitrogen on the terminal bromides to form nitrogen-containing spiro-heterocycles.

| Reaction Type | Reactant Class | Resulting Structure | Significance |

| Annulation | Primary Amines / Binucleophiles | Spiro-pyrrolidines / Spiro-heterocycles | Access to rigid 3D scaffolds for drug discovery |

The ketone functionality of this compound is a key handle for introducing oxygen-containing heterocyclic motifs. A common strategy involves the protection of the ketone as a cyclic ketal, typically by reacting it with ethylene (B1197577) glycol. This reaction not only masks the ketone from unwanted side reactions but also introduces a 1,3-dioxolane (B20135) ring, an oxygen-containing heterocycle, into the molecule. The resulting protected dibromide is a stable intermediate that can be used in subsequent transformations. This approach is notably employed in the synthesis of large ring systems where the oxygen heterocycle is part of the final structure or is removed in a later step evitachem.com.

The synthesis of nitrogen-containing heterocycles is a prominent application of this compound, given that these structures are core components of a vast majority of pharmaceuticals nih.govnih.gov. A significant example is its use as an intermediate in the synthesis of dezocine, a potent opioid analgesic with a complex, bridged polycyclic structure evitachem.com. In such syntheses, the dibromo-functionalized carbon backbone of the pentanone is used to construct the intricate ring system characteristic of the drug molecule. The reaction with amines or other nitrogen nucleophiles allows for the formation of one or more nitrogen-containing rings.

| Precursor | Target Compound Class | Example |

| This compound | Bridged Polycyclic Amines | Dezocine evitachem.com |

Building Block for Macrocyclic Compounds

The defined five-carbon chain of this compound makes it a useful building block for the construction of macrocycles, which are large ring structures often possessing unique biological activities and host-guest properties. The terminal bromine atoms provide reactive sites for cyclization reactions with other difunctional molecules. A notable example is the use of the ethylene ketal protected form of this compound as a key building block in the synthesis of Cyclotetradeca-4,11-diynone, a 14-membered macrocyclic diyne evitachem.com.

Dimeric hydroxamic acid macrocycles are a class of compounds with high affinity for Fe(III) ions and are found in nature as siderophores, which are used by bacteria for iron acquisition nih.govsahmri.org.au. The synthesis of these molecules can be achieved through metal-templated synthesis (MTS), a strategy where a metal ion pre-assembles linear precursor molecules into a conformation that facilitates the final ring-closing reaction nih.gov.

In a typical MTS approach for a dimeric macrocycle, two equivalents of a monomeric hydroxamic acid precursor are coordinated to an Fe(III) center sahmri.org.au. This brings the reactive ends of the monomers into proximity. A peptide coupling agent is then used to form two amide bonds, creating the final macrocyclic structure around the metal template nih.gov. While specific syntheses may use various linear precursors, the general principle relies on bifunctional building blocks to form the carbon backbone of the monomers. The C5 chain of this compound represents a suitable scaffold that could be functionalized to create the necessary monomers for this type of macrocyclization.

| Synthesis Strategy | Key Components | Target Macrocycle Class |

| Metal-Templated Synthesis (MTS) | Fe(III) template, bifunctional monomers, peptide coupling agent | Dimeric Hydroxamic Acids (e.g., Putrebactin, Avaroferrin) nih.govsahmri.org.au |

Intermediate in Natural Product Analog Synthesis

The synthesis of analogs of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, or pharmacokinetic properties. This compound serves as a valuable intermediate in this field. Its most prominent documented use is in the synthesis of dezocine, a structurally complex opioid analgesic evitachem.com. Dezocine is a synthetic analog of naturally occurring opioids, and its synthesis requires precise construction of its bridged tetracyclic ring system. The use of this compound provides a key five-carbon fragment that is incorporated into the final complex architecture of this potent therapeutic agent.

Role in Advanced Materials Chemistry

The symmetrical and bifunctional nature of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of polymeric and other advanced materials.

The use of this compound in the synthesis of dendrimers has not been a focal point of major research efforts in the field of dendrimer chemistry. The construction of these highly branched, well-defined macromolecules typically relies on monomers with specific functionalities that allow for iterative growth, and while various building blocks are employed, this compound is not a commonly cited reagent in established dendrimer synthesis protocols.

Contributions to Pharmaceutical Intermediate Synthesis

One of the notable applications of this compound is in the synthesis of precursors for pharmaceutically active molecules. Its ability to participate in cyclization reactions makes it a useful tool for constructing the core structures of certain drugs.

A key application of this compound is its role as an intermediate in the synthesis of precursors for Dezocine. Dezocine is a potent opioid analgesic, and its synthesis involves the construction of a complex polycyclic framework. In this context, this compound is utilized in a reaction with 1-methyl-7-methoxy-2-tetralone to form a key intermediate in the pathway to the final drug molecule. This specific application highlights the utility of this compound in creating the foundational structures of medicinally important compounds.

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound | 1-methyl-7-methoxy-2-tetralone | Dezocine Intermediate | Forms a key structural component of the analgesic drug Dezocine. |

The preparation of chiral ligands using this compound is not a widely documented area of research. Chiral ligands are crucial for asymmetric catalysis, a field that relies on the synthesis of enantiomerically pure compounds. While a vast array of chiral building blocks and synthetic methodologies are used to create these ligands, the specific contribution of this compound to this area of synthesis has not been significantly reported in the scientific literature.

Structural Characterization and Elucidation of 1,5 Dibromopentan 3 One and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 1,5-Dibromopentan-3-one is predicted to be relatively simple due to the molecule's symmetry. The protons on the carbons adjacent to the bromine atoms (C1 and C5) are chemically equivalent, as are the protons on the carbons adjacent to the carbonyl group (C2 and C4). This symmetry results in two distinct signals. The protons at C2 and C4, being alpha to the electron-withdrawing carbonyl group, would appear further downfield than those at C1 and C5. Each signal would appear as a triplet due to coupling with the protons on the adjacent methylene (B1212753) group.

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule: the carbonyl carbon (C3), the carbons adjacent to the carbonyl (C2 and C4), and the carbons bearing the bromine atoms (C1 and C5). The carbonyl carbon signal would be the most downfield, typically appearing around 200 ppm. The signals for C2/C4 and C1/C5 would appear in the aliphatic region, with their specific shifts influenced by the adjacent electron-withdrawing groups.

2D NMR: While 1D NMR provides fundamental information, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignment. A COSY spectrum would show a clear correlation between the signals for the protons on C1/C5 and C2/C4, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal to the carbon signal of the atom it is directly attached to, confirming the C-H connectivity.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| C1, C5 | ¹H | ~3.5 - 3.7 | Triplet (t) |

| C2, C4 | ¹H | ~3.1 - 3.3 | Triplet (t) |

| C1, C5 | ¹³C | ~30 - 35 | - |

| C2, C4 | ¹³C | ~45 - 50 | - |

| C3 | ¹³C | ~200 - 205 | - |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms results in a highly characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a molecule with two bromine atoms will exhibit a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₅H₈Br₂O).

Interactive Table 2: Predicted HRMS and Isotopic Pattern for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Relative Abundance |

| [M]⁺ | C₅H₈⁷⁹Br₂O | 241.8942 | ~25% |

| [M+2]⁺ | C₅H₈⁷⁹Br⁸¹BrO | 243.8921 | ~50% |

| [M+4]⁺ | C₅H₈⁸¹Br₂O | 245.8901 | ~25% |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing around 1715-1725 cm⁻¹. Other significant absorptions would include the C-H stretching of the methylene groups (CH₂) just below 3000 cm⁻¹ and the C-Br stretching vibrations, which are typically found in the fingerprint region between 600 and 500 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1715 - 1725 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

X-ray Crystallography of Derivatives

While this compound is often a liquid or low-melting solid at room temperature, making single-crystal X-ray diffraction of the parent compound challenging, this technique is invaluable for the structural analysis of its solid derivatives. When this compound is used as a building block to synthesize more complex molecules, such as various heterocyclic compounds, X-ray crystallography provides the ultimate proof of structure. This method yields precise three-dimensional coordinates of every atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. This level of detail is critical for confirming the regiochemistry and stereochemistry of reaction products and for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the packing of molecules in the solid state.

Derivatives and Analogues of 1,5 Dibromopentan 3 One: Synthetic and Applied Perspectives

Synthesis of Functionally Modified Analogues

The reactivity of the bromine atoms in 1,5-dibromopentan-3-one at the 1 and 5 positions allows for a variety of synthetic transformations to introduce new functional groups and construct more complex molecular architectures. While direct, extensive studies on the synthesis of a wide range of functionally modified analogues of this compound are not broadly reported in publicly available literature, the principles of nucleophilic substitution at α-haloketones provide a clear pathway for such modifications.

Key synthetic strategies would involve the reaction of this compound with various nucleophiles. For instance, reaction with primary or secondary amines could lead to the corresponding di-amino pentan-3-ones, which could be precursors to heterocyclic systems. Similarly, reaction with thiols would yield di-thioether derivatives. The ketone functionality also presents a site for modification, such as reduction to an alcohol or conversion to an olefin, further expanding the diversity of accessible analogues.

One notable application that hints at the potential for functionalization is the use of this compound in the synthesis of heterocyclic compounds. For example, it can serve as a precursor for the formation of piperidine (B6355638) derivatives through reaction with ammonia (B1221849). In one instance, the reaction of 1,5-dibromopentane (B145557) with ammonia yielded a water-soluble compound, which upon treatment with a strong base, formed a piperidine derivative. While this example uses the non-ketonic parent compound, it illustrates the utility of the 1,5-dihalopentane scaffold in forming nitrogen-containing heterocycles.

The synthesis of sulfur-containing heterocycles is another area where this compound could be a valuable precursor. Reactions with sulfide (B99878) or polysulfide reagents could lead to the formation of cyclic thioethers or other sulfur-containing rings.

Exploration of Isomeric Dibromopentanones in Synthesis

Isomers of this compound, where the bromine atoms are positioned differently on the pentanone backbone, exhibit distinct reactivity profiles and have been explored in various synthetic contexts.

2,4-Dibromopentan-3-one and its Reactivity

2,4-Dibromopentan-3-one, an isomer of this compound, is a well-studied and versatile reagent in organic synthesis, particularly in the construction of bicyclic and heterocyclic systems. Its reactivity is dominated by the two bromine atoms alpha to the carbonyl group, making it an excellent precursor for cycloaddition reactions.

Synthesis of 2,4-Dibromopentan-3-one:

2,4-Dibromopentan-3-one is typically synthesized by the direct bromination of 3-pentanone. The reaction is often carried out in the presence of a catalyst like phosphorus tribromide. orgsyn.org

Reactivity in Cycloaddition Reactions:

A key application of 2,4-dibromopentan-3-one is its use in [4+3] cycloaddition reactions to form seven-membered rings, which are core structures in many natural products, including tropane (B1204802) alkaloids. In these reactions, the dibromoketone is treated with a reducing agent, such as a zinc-copper couple or sodium iodide, in the presence of a diene (e.g., furan (B31954) or cyclopentadiene). This generates a reactive oxyallyl cation intermediate which then undergoes cycloaddition with the diene. orgsyn.org

This methodology has been successfully employed in the synthesis of tropinone (B130398) analogues. Tropinone and its derivatives are important precursors for a variety of pharmacologically active compounds. chemicalbook.comnbinno.com The reaction of 2,4-dibromopentan-3-one with furan in the presence of a zinc-copper couple, for instance, yields an oxabicyclic ketone, a key intermediate in the synthesis of tropinoids. orgsyn.org

The table below summarizes the key reactants and products in the synthesis of a tropinone precursor from 2,4-dibromopentan-3-one.

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2,4-Dibromopentan-3-one | Furan | Zn-Cu couple | 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivative |

Structure-Activity Relationship (SAR) Studies of Derived Compounds

While specific and comprehensive structure-activity relationship (SAR) studies on a broad range of derivatives of this compound are not extensively documented, the SAR of tropinone derivatives, which can be synthesized from its isomer 2,4-dibromopentan-3-one, has been a subject of investigation, particularly in the context of their anticancer and other biological activities. nih.govnih.govnih.gov

The general approach to SAR studies involves synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity. For tropinone derivatives, modifications have been made at various positions of the tropane ring system to understand the structural requirements for a particular biological effect.

For example, studies on tropinone-derived chalcones have shown that the nature and position of substituents on the aromatic rings significantly influence their cytotoxic activity against various cancer cell lines. nih.gov Some derivatives have demonstrated potent inhibitory activities against cell lines such as A-549 (lung cancer), with IC50 values in the micromolar range. nih.gov

Key findings from SAR studies on tropinone derivatives include:

Substitution on the Phenylmethylene Group: The presence and nature of substituents on the phenylmethylene group attached to the tropinone scaffold can dramatically affect cytotoxicity. Unsubstituted phenylmethylene derivatives have shown good activity, while the introduction of certain halogen or methyl groups can be unfavorable. nih.gov

Thiazole (B1198619) Ring Incorporation: The incorporation of a thiazole ring into the tropinone structure has been shown to be important for high antitumor activity. nih.gov

N-Substitution: Modification of the nitrogen atom in the tropane ring is a common strategy to modulate pharmacological activity. N-substituted tropane derivatives have been investigated as muscarinic acetylcholine (B1216132) receptor antagonists. nih.gov

The following table provides a conceptual overview of how structural modifications in tropinone derivatives can influence their biological activity, based on reported findings.

| Structural Modification | General Effect on Cytotoxicity | Reference |

| Unsubstituted Phenylmethylene | Favorable | nih.gov |

| 2-Halogenation of Phenylmethylene | Unfavorable | nih.gov |

| 2-Methylation of Phenylmethylene | Unfavorable | nih.gov |

| Introduction of a Thiazole Moiety | Favorable for Antitumor Activity | nih.gov |

It is important to note that these SAR findings are for tropinone derivatives, which are synthetically accessible from 2,4-dibromopentan-3-one. The development of synthetic routes to a diverse library of analogues directly from this compound would be a crucial first step to enable similar SAR studies for this class of compounds.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The application of continuous flow chemistry and automated synthesis platforms to reactions involving 1,5-dibromopentan-3-one is a promising, yet largely unexplored, area. The precise control over reaction parameters such as temperature, pressure, and stoichiometry offered by flow reactors could provide significant advantages. These benefits include enhanced reaction safety, improved yield and purity, and facile scalability.

Future research could focus on translating established batch reactions, such as the synthesis of heterocyclic compounds, into continuous flow processes. The use of packed-bed reactors containing immobilized reagents or catalysts could streamline multi-step synthetic sequences, reducing the need for intermediate purification. Automated platforms could enable high-throughput screening of reaction conditions and diverse substrates, accelerating the discovery of novel derivatives and synthetic protocols.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of a Substituted Tetrahydropyran using this compound

| Parameter | Conventional Batch Synthesis | Projected Flow Chemistry Approach |

| Reaction Time | Several hours to 24 hours | Minutes to a few hours |

| Temperature Control | Bulk heating, potential for hotspots | Precise, rapid heating and cooling |

| Reagent Handling | Manual addition | Automated pumping and mixing |

| Scalability | Limited by flask size, challenging | Readily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced safety, smaller reaction volumes |

| Product Purity | Often requires extensive purification | Higher purity due to better control |

Catalytic Asymmetric Transformations

The central ketone of this compound is a prochiral center, presenting an opportunity for catalytic asymmetric transformations to generate chiral building blocks. The development of enantioselective methods for the reduction of the ketone or for carbon-carbon bond-forming reactions at the α-positions would provide access to optically active derivatives valuable in medicinal chemistry and materials science.

Future investigations should explore the use of chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands (e.g., BINAP, DuPhos), for asymmetric hydrogenation or transfer hydrogenation. nih.gov Asymmetric aldol (B89426) or Michael addition reactions, catalyzed by chiral organocatalysts (e.g., proline derivatives), could also be investigated to introduce stereocenters adjacent to the carbonyl group. Success in this area would transform this compound from a simple linker into a precursor for complex, stereochemically defined molecules. nih.gov

Applications in Supramolecular Chemistry

While this compound has been used in the synthesis of macrocycles, its potential in the broader field of supramolecular chemistry is underdeveloped. nih.gov Its defined geometry and reactive termini make it an excellent candidate for the construction of more complex, self-assembling systems, such as catenanes, rotaxanes, and molecular cages.

Research in this direction would involve designing and synthesizing complementary components that can interact with macrocycles derived from this compound through non-covalent interactions. The ketone group within the resulting macrocycle could act as a hydrogen bond acceptor or a coordination site for metal ions, driving the formation of intricate host-guest complexes. Exploring these possibilities could lead to new materials for molecular sensing, encapsulation, and controlled release applications.

Development of Novel Reagents and Catalysts Utilizing this compound

Beyond its role as a substrate, the structure of this compound can be leveraged to create novel reagents and catalyst scaffolds. The two bromine atoms can be substituted with various functionalities to generate new molecular frameworks.

For instance, replacement of the bromides with phosphine (B1218219) or amine moieties could yield pincer-type ligands with a central ketonic donor site. Such ligands could be used to chelate transition metals, forming catalysts for a variety of organic transformations. The reactivity of the central ketone also allows for further modification, enabling the synthesis of a diverse library of potential ligands and organocatalysts derived from a common precursor.

Table 2: Potential Catalyst Scaffolds Derived from this compound

| Derivative Type | Functional Group Introduced | Potential Application |

| Pincer Ligand | Diphenylphosphine | Transition metal catalysis (e.g., cross-coupling) |

| Bis-Amine Ligand | Chiral amines | Asymmetric catalysis |

| Bis-Thiol Reagent | Thiol groups | Synthesis of sulfur-containing heterocycles |

| Phase-Transfer Catalyst | Quaternary ammonium (B1175870) salts | Catalysis in biphasic systems |

Mechanistic Insights from Advanced Computational Studies

Advanced computational methods, such as Density Functional Theory (DFT), offer a powerful tool for gaining deep mechanistic insights into the reactions of this compound. These studies can elucidate reaction pathways, identify transition states, and predict the selectivity of complex cyclization reactions.

Future computational work could focus on modeling the conformational preferences of macrocycles derived from this compound, which is crucial for understanding their binding properties in supramolecular systems. Furthermore, computational screening of potential catalysts for asymmetric transformations could accelerate the discovery of efficient and selective catalytic systems, guiding experimental efforts and reducing trial-and-error in the laboratory. researchgate.net Understanding the electronic structure and reactivity through a computational lens will be vital for the rational design of new synthetic applications.

Conclusion

Summary of Key Research Contributions

1,5-Dibromopentan-3-one is a bifunctional organic compound featuring a central ketone group and two terminal bromine atoms. Its chemical identity is well-established with the molecular formula C₅H₈Br₂O and a molecular weight of approximately 243.92 g/mol . nih.gov This structure provides two distinct types of reactive sites: the electrophilic carbonyl carbon and the carbon atoms bonded to the bromine atoms, which are susceptible to nucleophilic attack.

Key research has established a primary synthetic route to this compound through the ring-opening bromination of 1-(2-bromoethyl)cyclopropanol. chemicalbook.com In a common laboratory procedure, this precursor is treated with N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride and heated to reflux for several hours, yielding this compound in good yield. chemicalbook.comevitachem.com

The reactivity profile of this compound has been characterized by several fundamental organic reactions. The ketone functionality can be readily reduced to a secondary alcohol, 1,5-dibromopentan-3-ol, using standard reducing agents such as lithium aluminum hydride. evitachem.com The terminal bromine atoms function as effective leaving groups in nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide variety of functional groups, as demonstrated in halogen exchange reactions using reagents like sodium iodide in acetone (B3395972) to produce 1,5-diiodopentan-3-one. evitachem.com The compound can also be subjected to oxidation to form carboxylic acids when treated with powerful oxidizing agents. evitachem.com

A significant contribution in the application of this compound is its use as a key building block in the synthesis of complex molecules, particularly macrocycles. A notable example is its role in the synthesis of Cyclotetradeca-4,11-diynone. In this multi-step synthesis, the ketone group of this compound is first protected, typically as an ethylene (B1197577) ketal, to prevent it from reacting in subsequent steps. The resulting protected dibromide is then reacted with the dilithium (B8592608) salt of 1,8-nonadiyne (B1581614) to construct the 14-membered carbon skeleton of the target macrocycle.

Outlook for this compound in Contemporary Organic Chemistry

The utility of this compound as a versatile five-carbon bifunctional synthon suggests significant potential for future applications in organic synthesis. Its ability to undergo reactions at three distinct sites (the carbonyl group and the two C-Br bonds) makes it a valuable precursor for a diverse range of molecular architectures.

Future research will likely focus on expanding its role in the synthesis of novel heterocyclic and spirocyclic compounds, which are prominent scaffolds in medicinal chemistry. The distance between the functional groups is well-suited for the construction of five, six, and seven-membered rings, as well as larger macrocyclic structures. Its application as an intermediate for creating complex organic molecules, including pharmaceuticals and agrochemicals, remains a promising area of investigation. evitachem.com

Furthermore, there is an opportunity to develop more sustainable and economically viable synthetic routes to this compound itself. While the NBS-mediated ring-opening is effective, exploring greener methodologies, such as biocatalytic or electrochemical bromination, could enhance its accessibility and environmental profile, although current yields for such methods are reported to be suboptimal. The development of new catalytic transformations that exploit the unique reactivity of this compound could unlock novel synthetic pathways and solidify the position of this compound as a valuable tool in the arsenal (B13267) of modern organic chemists.

常见问题

Q. How can researchers ensure reproducibility when publishing methodologies involving this compound?

- Methodological Answer : Disclose all experimental details, including batch numbers of reagents, exact reaction times, and equipment calibration data. Share raw spectroscopic files (e.g., .jdx for NMR) in supplementary materials. Collaborate with independent labs for cross-validation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。